molecular formula C13H19N3O3 B3948920 N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide

N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide

Cat. No. B3948920
M. Wt: 265.31 g/mol
InChI Key: AQNLZXIGDUEOLO-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide, commonly known as DMABN, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. DMABN is a small molecule that can be synthesized using various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

DMABN is believed to bind to proteins via hydrogen bonding and hydrophobic interactions. The nitro group on the benzamide moiety can act as a hydrogen bond acceptor, while the dimethylamino group can act as a hydrogen bond donor. The methyl groups on the amino group and the propyl chain can provide hydrophobic interactions with the protein surface.
Biochemical and Physiological Effects:
DMABN has been found to have unique biochemical and physiological effects. It can act as both a substrate and an inhibitor of certain enzymes, depending on the specific enzyme and reaction conditions. DMABN has also been found to affect the conformation and stability of proteins, potentially leading to changes in protein function.

Advantages and Limitations for Lab Experiments

DMABN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It can act as a fluorescent probe, allowing for the measurement of protein-ligand interactions. However, DMABN also has limitations, such as its potential toxicity and the need for careful experimental design to avoid artifacts.

Future Directions

There are several future directions for the study of DMABN. One direction is the development of new methods for synthesizing and purifying DMABN. Another direction is the exploration of DMABN's potential applications in drug discovery, as it can act as both a substrate and an inhibitor of certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of DMABN.

Scientific Research Applications

DMABN has been used in various scientific research applications, including the study of protein-ligand interactions and enzyme kinetics. DMABN can act as a fluorescent probe, binding to proteins and providing a signal that can be measured spectroscopically. DMABN has also been used to study the kinetics of enzyme-catalyzed reactions, as it can act as both a substrate and an inhibitor of certain enzymes.

properties

IUPAC Name

N-[3-(dimethylamino)-2-methylpropyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10(9-15(2)3)8-14-13(17)11-4-6-12(7-5-11)16(18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNLZXIGDUEOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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